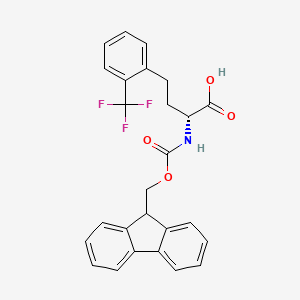
2',6-Difluorobiphenyl-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6-Difluorobiphenyl-2-sulfonyl chloride is an organic compound with the molecular formula C12H7ClF2O2S and a molecular weight of 288.70 g/mol . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 6 positions, and a sulfonyl chloride group is attached to the 2 position of the biphenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,6-Difluorobiphenyl-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2’,6-Difluorobiphenyl-2-sulfonyl chloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2’,6-Difluorobiphenyl-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with 2’,6-Difluorobiphenyl-2-sulfonyl chloride include amines and alcohols.
Major Products
The major products formed from reactions involving 2’,6-Difluorobiphenyl-2-sulfonyl chloride include sulfonamides and sulfonate esters .
Scientific Research Applications
2’,6-Difluorobiphenyl-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,6-Difluorobiphenyl-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the biphenyl moiety.
2,5-Difluorobenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with different substitution patterns.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of difluorobiphenyl.
Uniqueness
2’,6-Difluorobiphenyl-2-sulfonyl chloride is unique due to the presence of both the biphenyl structure and the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where both aromaticity and electrophilicity are required .
Properties
Molecular Formula |
C12H7ClF2O2S |
|---|---|
Molecular Weight |
288.70 g/mol |
IUPAC Name |
3-fluoro-2-(2-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)11-7-3-6-10(15)12(11)8-4-1-2-5-9(8)14/h1-7H |
InChI Key |
VXJYGNVMGBRIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2S(=O)(=O)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


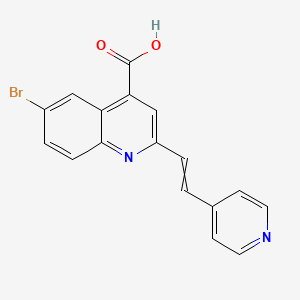
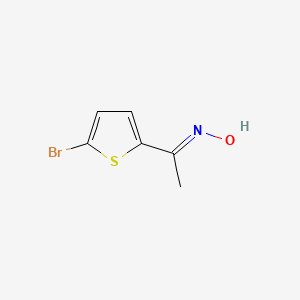
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
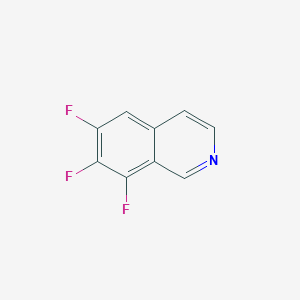
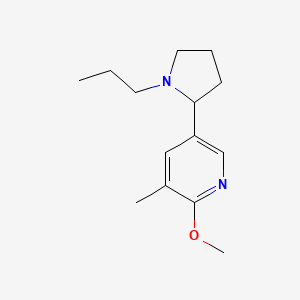


![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
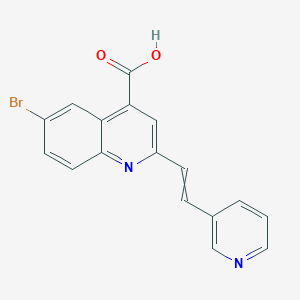

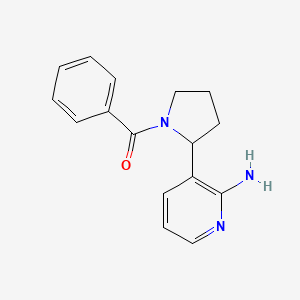
![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
